molecular formula C21H19N3O3S B10985396 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide

3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide

Cat. No.: B10985396
M. Wt: 393.5 g/mol
InChI Key: SDXSKEMKXAJFCN-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide is a complex organic compound that combines an indole and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide typically involves multiple steps. One common approach is the microwave-assisted cyclisation and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids. This method uses acetic anhydride and triethylamine as the base, with microwave irradiation at 80°C for 1 minute . The yields for this method range from 34-71%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It may be explored for its therapeutic potential, particularly in drug discovery.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide apart from similar compounds is its unique combination of indole and benzothiazole moieties. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Introduction

The compound 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide is a complex organic molecule that integrates indole and benzothiazole structures. This unique combination is associated with various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The compound's structure features an acetyl group on the indole ring and a methoxy group on the benzothiazole, contributing to its potential pharmacological properties.

PropertyValue
Molecular FormulaC21_{21}H19_{19}N3_{3}O3_{3}S
Molecular Weight393.5 g/mol
CAS Number1219577-30-6

The biological activity of this compound can be attributed to its structural components:

  • Indole Moiety : Known for its role in serotonin receptor modulation, which is crucial in neuropsychological disorders.
  • Benzothiazole Unit : Often associated with kinase inhibition, particularly in cancer pathways.

The amide bond present in the propanamide section can undergo hydrolysis under acidic or basic conditions, leading to relevant biological transformations. Additionally, the indole ring can participate in electrophilic aromatic substitution reactions, enhancing its reactivity.

Biological Activities

Research indicates that This compound exhibits several promising biological activities:

Anti-Cancer Activity

Studies on similar compounds have shown that they can inhibit various kinases involved in cancer progression. The benzothiazole component is particularly noted for its ability to interact with targets implicated in tumor growth and metastasis.

Anti-Inflammatory Effects

Compounds with similar structures have demonstrated significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. For instance, benzothiazoles are often explored for their potential as COX inhibitors, which play a critical role in inflammatory processes.

Neuroprotective Effects

The indole structure has been linked to neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have evaluated compounds structurally related to This compound :

  • In Vitro Studies : Various derivatives have been synthesized and tested for their inhibitory effects against cancer cell lines. For example, compounds exhibiting IC50_{50} values in the low micromolar range against specific cancer types were identified.
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to key proteins involved in cancer signaling pathways, indicating a mechanism for its anti-cancer activity.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound NameStructure FeaturesBiological Activity
2-MethylbenzothiazoleBenzothiazole with methyl substitutionAntimicrobial
5-AcetylindoleIndole with acetyl groupAntidepressant
4-MethoxybenzothiazoleBenzothiazole with methoxy groupAnticancer
6-MethylbenzothiazoleBenzothiazole with methyl substitutionAntioxidant

The unique combination of both indole and benzothiazole structures in This compound may confer distinct therapeutic properties not observed in other similar compounds.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C21H19N3O3S/c1-13(25)16-12-24(18-6-4-3-5-15(16)18)10-9-20(26)23-21-22-17-8-7-14(27-2)11-19(17)28-21/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,26)

InChI Key

SDXSKEMKXAJFCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

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